molecular formula C9H11NO2 B14114305 N-methoxy-3-methylbenzamide

N-methoxy-3-methylbenzamide

Cat. No.: B14114305
M. Wt: 165.19 g/mol
InChI Key: DJEJUDOJRWJJCF-UHFFFAOYSA-N
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Description

N-methoxy-3-methylbenzamide is an organic compound belonging to the class of benzamides. It is characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzamide structure. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methoxy-3-methylbenzamide can be synthesized through several methods. One common approach involves the reaction of N-methylbenzoyl chloride with methanol under controlled conditions. The reaction typically requires a catalyst such as 4-dimethylaminopyridine and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

N-methoxy-3-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-methoxy-3-methylbenzamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of phosphodiesterase 10A (PDE10A), an enzyme abundant in brain tissue. This inhibition affects the base excision repair pathway, which is crucial for DNA metabolism and chromatin architecture .

Comparison with Similar Compounds

Similar Compounds

  • N-methylbenzamide
  • N-methoxybenzamide
  • N,N-dimethylbenzamide

Uniqueness

N-methoxy-3-methylbenzamide is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .

By understanding the synthesis, reactions, applications, and mechanism of action of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

N-methoxy-3-methylbenzamide

InChI

InChI=1S/C9H11NO2/c1-7-4-3-5-8(6-7)9(11)10-12-2/h3-6H,1-2H3,(H,10,11)

InChI Key

DJEJUDOJRWJJCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NOC

Origin of Product

United States

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